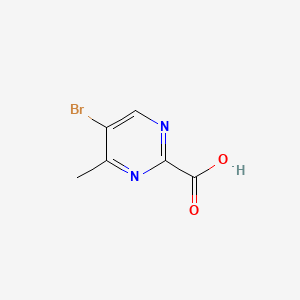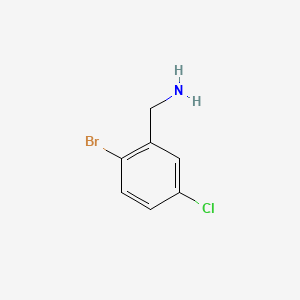
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is an alkylated glycoside. This compound is notable for its use in various biochemical applications, particularly in the field of click chemistry. It serves as a versatile building block in the synthesis of more complex molecules and is often employed in glycotherapeutic applications, drug delivery systems, and as a solubility enhancer .
Mechanism of Action
- The primary target of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is the peptidoglycan recognition protein 3 (PGRP3) in humans . PGRP3 plays a crucial role in innate immunity by recognizing bacterial cell wall components.
- The compound’s azide group allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with molecules containing alkyne groups . This click chemistry reaction can be harnessed for various applications.
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside typically involves the reaction of 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine with azidoethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions
Common Reagents and Conditions
Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles
Reduction Reactions: Reducing agents such as hydrogen gas or hydrazine can be used to convert the azido group to an amine
Major Products Formed
Triazoles: Formed via click chemistry reactions
Scientific Research Applications
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry
Biology: Employed in the study of glycoproteins and glycolipids, as well as in the development of glycotherapeutics
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents
Industry: Applied in the production of biocompatible materials and as a solubility enhancer in various formulations
Comparison with Similar Compounds
Similar Compounds
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside: Similar in structure but differs in the sugar moiety
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide: Lacks the ethyl group but contains the azido and acetamido functionalities
Uniqueness
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its combination of the azido and acetamido groups with the glucopyranoside structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
CAS No. |
142072-12-6 |
|---|---|
Molecular Formula |
C10H18N4O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
N-[(2R,3S,4R,5S,6S)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8+,9+,10+/m0/s1 |
InChI Key |
DHQJPCIPZHPDSL-SRQGCSHVSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1OCCN=[N+]=[N-])CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE](/img/structure/B599351.png)
![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)


